Cas no 1352515-12-8 (2-(6-Chloro-5-methyl-pyridin-3-yl)-pyrrolidine-1-carboxylic acid benzyl ester)

2-(6-Chloro-5-methyl-pyridin-3-yl)-pyrrolidine-1-carboxylic acid benzyl ester is a chiral pyrrolidine derivative featuring a substituted pyridine moiety. This compound serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its structural framework, combining a pyrrolidine ring with a chloromethylpyridine group, offers versatility for further functionalization. The benzyl ester group enhances solubility and facilitates selective deprotection under mild conditions. This compound is characterized by high purity and stability, making it suitable for use in stereoselective reactions and as a building block for bioactive molecules. Its well-defined molecular structure ensures consistent performance in synthetic applications.
2-(6-Chloro-5-methyl-pyridin-3-yl)-pyrrolidine-1-carboxylic acid benzyl ester structure
1352515-12-8 structure
Product name:2-(6-Chloro-5-methyl-pyridin-3-yl)-pyrrolidine-1-carboxylic acid benzyl ester
CAS No:1352515-12-8
MF:C18H19ClN2O2
Molecular Weight:330.808663606644
CID:5217860

2-(6-Chloro-5-methyl-pyridin-3-yl)-pyrrolidine-1-carboxylic acid benzyl ester 化学的及び物理的性質

名前と識別子

    • 2-(6-Chloro-5-methyl-pyridin-3-yl)-pyrrolidine-1-carboxylic acid benzyl ester
    • 1-Pyrrolidinecarboxylic acid, 2-(6-chloro-5-methyl-3-pyridinyl)-, phenylmethyl ester
    • インチ: 1S/C18H19ClN2O2/c1-13-10-15(11-20-17(13)19)16-8-5-9-21(16)18(22)23-12-14-6-3-2-4-7-14/h2-4,6-7,10-11,16H,5,8-9,12H2,1H3
    • InChIKey: WLIMJSWDCLJYKR-UHFFFAOYSA-N
    • SMILES: N1(C(OCC2=CC=CC=C2)=O)CCCC1C1=CC(C)=C(Cl)N=C1

2-(6-Chloro-5-methyl-pyridin-3-yl)-pyrrolidine-1-carboxylic acid benzyl ester Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Chemenu
CM495781-1g
Benzyl2-(6-chloro-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate
1352515-12-8 97%
1g
$637 2023-01-02

2-(6-Chloro-5-methyl-pyridin-3-yl)-pyrrolidine-1-carboxylic acid benzyl ester 関連文献

2-(6-Chloro-5-methyl-pyridin-3-yl)-pyrrolidine-1-carboxylic acid benzyl esterに関する追加情報

Introduction to 2-(6-Chloro-5-methyl-pyridin-3-yl)-pyrrolidine-1-carboxylic acid benzyl ester (CAS No. 1352515-12-8)

2-(6-Chloro-5-methyl-pyridin-3-yl-pyrrolidine-1-carboxylic acid benzyl ester) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 1352515-12-8, represents a novel class of molecules with potential applications in the treatment of various diseases. Its unique structural features, including a pyridine ring substituted with chloro and methyl groups, combined with a pyrrolidine moiety, make it an intriguing candidate for further exploration.

The< strong>pyridine core is a well-known pharmacophore in medicinal chemistry, frequently employed in the design of bioactive molecules due to its ability to interact with biological targets. The presence of a< strong>chloro substituent at the 6-position and a< strong>methyl group at the 5-position introduces additional functional diversity, which can influence the compound's pharmacokinetic and pharmacodynamic properties. The benzyl ester functionality at the carboxylic acid moiety not only enhances solubility but also provides a site for further chemical modifications, making this compound a versatile scaffold for drug discovery.

In recent years, there has been a surge in research focused on developing small molecules that can modulate biological pathways associated with inflammation, cancer, and neurodegenerative diseases. The< strong>pyrrolidine ring is particularly interesting in this context, as it has been shown to exhibit binding affinity for several protein targets. For instance, derivatives of pyrrolidine have been investigated for their potential to inhibit kinases and other enzymes involved in disease pathways. The specific substitution pattern in 2-(6-Chloro-5-methyl-pyridin-3-yl)-pyrrolidine-1-carboxylic acid benzyl ester may confer unique interactions with these targets, making it a promising candidate for further investigation.

The benzyl ester group in this compound is also noteworthy, as it can be hydrolyzed under physiological conditions to release a free carboxylic acid. This transformation can alter the compound's solubility and metabolic stability, which are critical factors in drug development. Additionally, the carboxylic acid group provides a handle for further derivatization, allowing researchers to explore different analogs with tailored properties. Such modifications are essential for optimizing drug-like characteristics such as bioavailability, efficacy, and safety.

Recent studies have highlighted the importance of structure-activity relationships (SAR) in designing effective therapeutic agents. The< strong>6-Chloro-5-methyl-pyridin-3-yl-substituted pyrrolidine core of this compound offers a rich ground for SAR studies. By systematically varying the substituents on the pyridine and pyrrolidine rings, researchers can gain insights into how structural changes affect biological activity. This information is crucial for identifying lead compounds that can be optimized further through iterative chemical synthesis and biological testing.

The potential applications of 2-(6-Chloro-5-methyl-pyridin-3-yl)-pyrrolidine-1-carboxylic acid benzyl ester extend beyond traditional therapeutic areas. Emerging research suggests that this type of molecule may have utility in diagnostic imaging and biomarker discovery. The ability to modulate biological pathways with high specificity makes it an attractive candidate for developing probes that can visualize disease processes in vivo. Furthermore, its structural complexity allows for the incorporation of reporter groups or tags that can facilitate detection and quantification in biochemical assays.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations, are often employed to construct the desired framework efficiently. The presence of sensitive functional groups like chloro and ester requires precise control over reaction conditions to avoid unwanted side products. Despite these challenges, the growing interest in this class of molecules underscores their potential value in pharmaceutical research.

In conclusion, 2-(6-Chloro-5-methyl-pyridin-3-yl-pyrrolidine-1-carboxylic acid benzyl ester) (CAS No. 1352515-12-8) is a structurally complex and biologically relevant compound with significant potential in drug discovery. Its unique combination of pharmacophores and functional groups makes it an attractive scaffold for developing novel therapeutics. As research continues to uncover new applications for this type of molecule, it is likely that 2-(6-Chloro-5-methyl-pyridin-3-yl)-pyrrolidine-1-carboxylic acid benzyl ester will play an increasingly important role in addressing unmet medical needs.

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